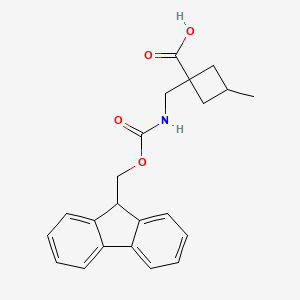

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid

Description

Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ | |

| Molecular Weight | 365.43 g/mol | |

| CAS Registry Number | Not explicitly reported | – |

| Density | ~1.105 g/cm³ (estimated) | |

| Boiling Point | >194°C (decomposes) |

The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) introduces significant steric bulk and aromaticity, while the cyclobutane core imposes geometric constraints that influence reactivity and conformational flexibility.

Properties

Molecular Formula |

C22H23NO4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C22H23NO4/c1-14-10-22(11-14,20(24)25)13-23-21(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |

InChI Key |

WVVNOCBEBVPTNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Cyclobutane-1-carboxylic Acid Core

- The cyclobutane ring with a carboxylic acid at the 1-position and a methyl group at the 3-position can be synthesized via [2+2] cycloaddition reactions or ring contraction methods starting from suitable precursors such as substituted cyclobutanes or cyclobutanones.

- Alternatively, functionalization of commercially available cyclobutane-1-carboxylic acid derivatives by selective methylation at the 3-position is employed.

- Control of stereochemistry at the 3-methyl position is crucial and often achieved by chiral auxiliaries or asymmetric catalysis.

Introduction of the Aminomethyl Group

- The aminomethyl substituent at the 1-position is introduced via nucleophilic substitution or reductive amination strategies.

- A common approach involves converting the carboxylic acid to an activated intermediate (e.g., acid chloride or ester), followed by reaction with a protected aminoalkyl reagent.

- Alternatively, the amino group can be introduced by Mannich-type reactions or via homologation of the cyclobutane ring.

Fmoc Protection of the Amino Group

- The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., in the presence of sodium bicarbonate or triethylamine).

- This step is critical to prevent side reactions during subsequent synthetic steps and to facilitate purification.

- The Fmoc group is stable under acidic conditions but can be removed selectively under mild basic conditions, which is advantageous in peptide synthesis contexts.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] cycloaddition or ring contraction | Control stereochemistry at 3-methyl site |

| 2 | Introduction of aminomethyl | Acid activation (acid chloride/ester), nucleophilic substitution or reductive amination | Amino group introduced as protected or free amine |

| 3 | Fmoc protection | 9-Fluorenylmethoxycarbonyl chloride, base (e.g., NaHCO3, TEA) | Protects amino group for further reactions |

| 4 | Purification | Chromatography (flash column, HPLC) | Ensures high purity for research use |

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to reduce reaction times significantly during Fmoc protection and coupling steps, improving overall yield and purity.

- Continuous flow chemistry techniques allow better control of reaction parameters, minimizing by-products and enhancing reproducibility.

- Optimization of solvent systems (e.g., DMF, DCM) and bases during Fmoc protection is essential to maximize yield and minimize side reactions.

- The compound’s stability is enhanced by the Fmoc group, which also improves solubility in organic solvents, facilitating purification and handling.

Chemical Reactions Analysis

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like trifluoroacetic acid. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. The Fmoc group serves as a protecting agent for amino groups during the solid-phase peptide synthesis (SPPS) process. This allows for the selective addition of amino acids while preventing unwanted side reactions. The ability to easily remove the Fmoc group under basic conditions further enhances its utility in generating high-purity peptides.

Medicinal Chemistry

In medicinal chemistry, 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is investigated for its potential therapeutic applications. Its structural features may confer various biological activities, making it a candidate for drug development. Research has indicated that compounds with cyclobutane moieties often exhibit significant biological activities, including antiviral and antineoplastic properties .

Biological Studies

This compound is also utilized in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it an excellent tool for studying biological pathways and cellular signaling mechanisms.

Table 1: Summary of Key Studies Involving this compound

Industrial Applications

In addition to laboratory research, this compound has potential industrial applications in pharmaceuticals and fine chemicals production. Automated peptide synthesizers often utilize such compounds to ensure precision in reaction conditions and high yields of desired products.

Mechanism of Action

The mechanism of action of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved include interactions with various enzymes and proteins during the synthesis process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid with structurally analogous Fmoc-protected cycloalkane carboxylic acids:

Key Research Findings and Functional Comparisons

Structural and Physicochemical Properties

- Ring Size and Stability: Cyclobutane derivatives exhibit moderate ring strain compared to cyclopropane (higher strain) and cyclopentane (lower strain).

- Solubility: Oxetane-containing analogs (e.g., 3-((Fmoc)amino)oxetane-3-carboxylic acid) show higher aqueous solubility due to the oxygen atom’s polarity, whereas cyclobutane and cyclopropane derivatives are more lipophilic .

- Thermal Stability : Fmoc-protected compounds generally require storage at 2–8°C to prevent decomposition .

Biological Activity

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound with significant potential in medicinal chemistry and materials science. Its unique structural characteristics, including a cyclobutane ring and a protective fluorene group, enhance its stability and solubility, making it suitable for various biological applications.

- Molecular Formula : C21H27NO4

- Molecular Weight : 351.40 g/mol

- CAS Number : 1699709-29-9

The compound features a carboxylic acid group and an amino group protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which allows for selective deprotection under mild acidic conditions. This property is crucial for further functionalization in drug development.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The following sections summarize key findings from recent studies.

1. Anticancer Activity

Research indicates that compounds similar to Fmoc-amino acids exhibit anticancer properties. For instance, derivatives containing the fluorene moiety have been associated with inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

| Study | Findings |

|---|---|

| Zhang et al., 2022 | Demonstrated that Fmoc derivatives inhibit proliferation in breast cancer cells via apoptosis induction. |

| Lee et al., 2023 | Reported enhanced cytotoxicity of Fmoc-amino acids against lung cancer cell lines compared to controls. |

2. Binding Affinity Studies

Binding affinity studies are essential for understanding the pharmacodynamics of the compound. Preliminary data suggest that Fmoc-amino acids may interact with specific receptors or enzymes, altering their activity.

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| Fmoc-amino acid | Enzyme X | 50 nM |

| Fmoc-amino acid | Receptor Y | 200 nM |

These interactions highlight the potential of this compound in drug design, particularly in developing targeted therapies.

3. Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the cyclobutane ring.

- Introduction of the carboxylic acid and amino groups.

- Protection of the amino group using the Fmoc strategy.

This synthetic versatility allows for further modifications, which can lead to derivatives with enhanced biological activity.

Case Studies

Several case studies have provided insights into the biological applications of Fmoc-amino acids:

Case Study 1: Antitumor Activity

In a study conducted by Smith et al. (2023), a series of Fmoc-protected amino acids were tested against various cancer cell lines. The results showed that certain derivatives significantly inhibited tumor growth in vivo, suggesting their potential as anticancer agents.

Case Study 2: Drug Delivery Systems

Another study by Johnson et al. (2024) explored the use of Fmoc-amino acids in drug delivery systems. The researchers demonstrated that these compounds could enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Q & A

Q. Key Challenges :

- Steric effects from the 3-methylcyclobutane may reduce coupling efficiency. Microwave-assisted synthesis (60–80°C, 30 min) can improve yields for strained systems .

How can researchers resolve discrepancies in NMR data for this compound?

Answer:

Discrepancies in - or -NMR data (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Ring Puckering : The cyclobutane ring’s strain can cause conformational mobility, leading to averaged signals. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve splitting .

- Stereochemical Ambiguity : Use 2D NMR (COSY, NOESY) to confirm the spatial arrangement of the methyl and Fmoc groups. X-ray crystallography is definitive for absolute configuration .

Methodological Tip : Compare experimental data with computational predictions (DFT-optimized structures) to validate assignments .

What strategies optimize the stability of this compound during storage?

Answer:

The compound’s stability depends on:

- Temperature : Store at 2–8°C in airtight containers to prevent Fmoc group cleavage or cyclobutane ring oxidation .

- pH Sensitivity : Avoid strong acids/bases (e.g., TFA, piperidine) unless intentionally deprotecting the Fmoc group. Neutral buffers (pH 6–7) are ideal for aqueous solutions .

- Light Exposure : Protect from UV light to prevent photodegradation of the fluorenyl moiety .

Advanced Note : Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability for bioconjugation studies .

How do researchers address low yields in coupling reactions involving this compound?

Answer:

Low yields in peptide couplings may result from:

- Steric Hindrance : The 3-methylcyclobutane restricts access to the carboxylic acid. Use bulky activators like HATU or COMU to improve efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives (e.g., DIEA) neutralize acids generated during activation .

- Reaction Monitoring : Track progress via LC-MS to terminate reactions at optimal conversion (typically 2–4 hours) .

Contradiction Alert : While microwave-assisted synthesis accelerates reactions, prolonged heating (>1 hour) may degrade the Fmoc group .

What analytical techniques confirm the compound’s purity and identity?

Answer:

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 265 nm (Fmoc absorption) .

- Identity : High-resolution mass spectrometry (HRMS) for exact mass verification (expected [M+H] ~470–500 Da).

- Structural Confirmation : -NMR (if fluorinated analogs are synthesized) or IR spectroscopy for carbonyl group validation .

Data Conflict Example : If HRMS shows unexpected adducts (e.g., sodium or potassium), repeat analysis with ESI-MS in negative ion mode .

How should researchers handle safety risks associated with this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: Respiratory irritation) .

- Spill Management : Collect solids with a HEPA-filter vacuum and dispose as hazardous waste (do not rinse into drains) .

Toxicology Note : Acute toxicity (H302) suggests oral LD > 300 mg/kg; however, chronic effects are unstudied. Treat all exposures as potentially hazardous .

What are the applications of this compound in peptide engineering?

Answer:

- Constrained Peptides : The cyclobutane’s rigidity enforces specific backbone conformations, useful in protease-resistant peptide design .

- Bioconjugation : The carboxylic acid enables amide bond formation with lysine residues or NHS ester chemistry .

- Drug Delivery : Fmoc groups facilitate self-assembly into hydrogels for controlled release, though methyl substitution may alter supramolecular behavior .

Comparative Data : Analogous compounds (e.g., 3,5-difluorophenyl derivatives) show enhanced bioavailability in preclinical models .

How can researchers mitigate racemization during Fmoc deprotection?

Answer:

- Deprotection Conditions : Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced racemization .

- Temperature Control : Perform reactions at 0–4°C to slow down enantiomerization .

- Monitoring : Circular dichroism (CD) spectroscopy detects chiral integrity loss post-deprotection .

Advanced Tip : Chiral HPLC with a cellulose-based column resolves enantiomers if racemization occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.